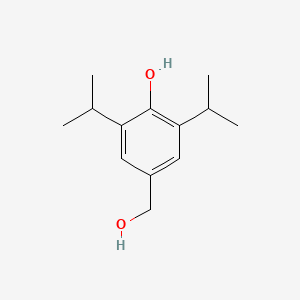
4-(Hydroxymethyl)-2,6-diisopropylphenol
Übersicht
Beschreibung
4-(Hydroxymethyl)-2,6-diisopropylphenol is a useful research compound. Its molecular formula is C13H20O2 and its molecular weight is 208.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Hydroxymethyl)-2,6-diisopropylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxymethyl)-2,6-diisopropylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Potential : Propofol acts as an antioxidant by reacting with free radicals to form a phenoxyl radical, similar to other phenol-based free radical scavengers. It exhibits significant antioxidant activity, akin to alpha-tocopherol (vitamin E) (Murphy et al., 1992).
Enhancing Aqueous Solubility : The solubility of propofol in water can be increased by complexation with 2-hydroxypropyl-β-cyclodextrin (HPβCyD), potentially aiding in the development of aqueous formulations (Trapani et al., 1996).
Inhibition of Lipid Peroxidation : Propofol inhibits the production of malondialdehyde, a marker of lipid peroxidation, in various tissues including liver mitochondria, microsomes, and brain synaptosomes (Musacchio et al., 1991).
Interaction with Monoterpene Alcohols : Certain monoterpene alcohols can prolong the anesthetic effect of propofol by inhibiting its metabolism, offering insights into potential drug interactions (Lin et al., 2006).
Comparison with Other Antioxidants : In various assays, propofol has demonstrated antioxidant properties comparable or superior to classical antioxidants like butylated hydroxytoluene and butylated hydroxyanisole (Rigobello et al., 2004).
Synthesis of Hydroxymethyl-Substituted Compounds : A method for preparing hydroxyl- and hydroxymethyl-substituted dichlorobenzaldehydes, related to the chemical structure of propofol, has been developed, which is important for synthetic chemistry applications (Hirschheydt & Voss, 2004).
Electrochemical Quantification : Research has explored electrochemical methods for quantifying propofol, which is important for drug monitoring and pharmacokinetic studies (Langmaier et al., 2011).
Molecular Structure and Behavior : Studies have been conducted to understand the conformational equilibrium and molecular properties of propofol, which is critical for understanding its pharmacodynamics (Lesarri et al., 2010).
Inhibition of Carbonic Anhydrase Isozymes : Propofol and similar phenol derivatives have been shown to inhibit human carbonic anhydrase isozymes, indicating potential pharmaceutical applications beyond anesthesia (Şentürk et al., 2009).
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)-2,6-di(propan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-8(2)11-5-10(7-14)6-12(9(3)4)13(11)15/h5-6,8-9,14-15H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUAKHHQSWENSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-2,6-diisopropylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




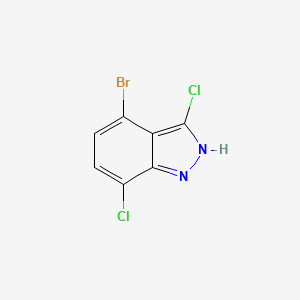
![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8053260.png)
![Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate](/img/structure/B8053267.png)
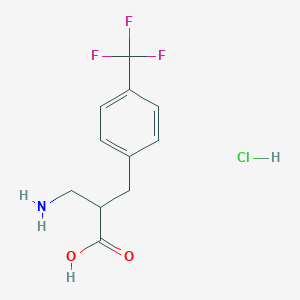
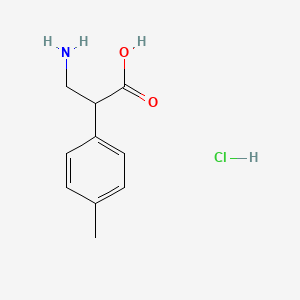
![6-Bromo-7-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8053281.png)

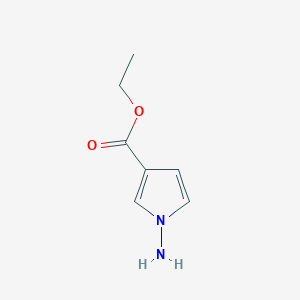
![(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B8053308.png)
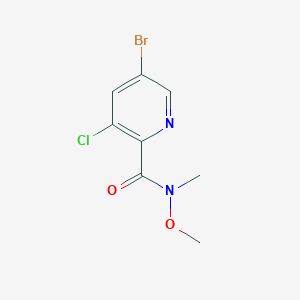
![rel-(1R,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8053322.png)

![5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8053338.png)